1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine
Overview
Description
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
Preparation Methods
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminobenzonitrile with tetrahydropyran-2-carbaldehyde in the presence of a base can lead to the formation of the desired indazole derivative. The reaction conditions typically involve heating the mixture in a suitable solvent such as ethanol or methanol .
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the indazole ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkyl derivatives .
Scientific Research Applications
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, the compound is explored for drug development. Its derivatives may serve as lead compounds for the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression .
Comparison with Similar Compounds
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine can be compared with other similar compounds, such as:
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-boronic acid pinacol ester: This compound also contains a tetrahydropyran group but differs in the heterocyclic ring structure and functional groups.
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific indazole ring system combined with the tetrahydropyran group, which imparts unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
1-(oxan-2-yl)indazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-10-4-3-5-11-9(10)8-14-15(11)12-6-1-2-7-16-12/h3-5,8,12H,1-2,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUKYBXQNXUXQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=CC=CC(=C3C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656784 | |
Record name | 1-(Oxan-2-yl)-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053655-57-4 | |
Record name | 1-(Oxan-2-yl)-1H-indazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60656784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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